molecular formula C13H12N4S B1607681 4-Amino-2-(4-methylphenyl)-6-(methylthio)pyrimidine-5-carbonitrile CAS No. 287922-40-1

4-Amino-2-(4-methylphenyl)-6-(methylthio)pyrimidine-5-carbonitrile

Cat. No.: B1607681
CAS No.: 287922-40-1
M. Wt: 256.33 g/mol
InChI Key: MHURYDGYNFLMSP-UHFFFAOYSA-N
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Description

4-Amino-2-(4-methylphenyl)-6-(methylthio)pyrimidine-5-carbonitrile (CAS 287922-40-1) is a chemical compound with the molecular formula C13H12N4S and a molecular weight of 256.33 g/mol . It is a solid with a melting point of 213°C and a density of approximately 1.31 g/cm³ . This carbonitrile derivative is part of the pyrimidine family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. Pyrimidine-carbonitrile scaffolds are frequently investigated as key intermediates in the synthesis of potential pharmaceutical agents . These structures are commonly explored as adenosine receptor antagonists, which is a prominent target in oncology research for developing new-generation anticancer agents . The compound must be stored in a cool, dry, and well-ventilated place, with the container kept tightly closed . It is classified as harmful and carries risk phrases R20/21/22 (Harmful by inhalation, in contact with skin, and if swallowed) . Appropriate personal protective equipment, including protective gloves and clothing, should be worn to prevent skin exposure . The product is for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use, nor for personal use.

Properties

IUPAC Name

4-amino-2-(4-methylphenyl)-6-methylsulfanylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S/c1-8-3-5-9(6-4-8)12-16-11(15)10(7-14)13(17-12)18-2/h3-6H,1-2H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHURYDGYNFLMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=N2)SC)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369424
Record name 4-amino-2-(4-methylphenyl)-6-(methylthio)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730549
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

287922-40-1
Record name 4-amino-2-(4-methylphenyl)-6-(methylthio)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Method Using Ethyl Cyanoacetate, 4-Methylbenzaldehyde, and Thiourea

  • Procedure: Ethyl cyanoacetate is reacted with 4-methylbenzaldehyde and thiourea in the presence of sodium methoxide or potassium carbonate under reflux or microwave irradiation.

  • Mechanism: The reaction proceeds via Knoevenagel condensation between ethyl cyanoacetate and 4-methylbenzaldehyde, followed by cyclization with thiourea to form the pyrimidine ring bearing the amino and methylthio substituents.

  • Reaction Conditions: Reflux in ethanol or DMF for 12–18 hours or microwave heating at 100–140 °C for 20–45 minutes.

  • Yields: Up to 90% under microwave conditions, with shorter reaction times and cleaner products.

S-Alkylation of 2-Thioxo Pyrimidine-5-carbonitrile Derivatives

  • Starting Material: 2-Thioxo-pyrimidine-5-carbonitrile derivatives.

  • Procedure: Treatment with methyl iodide in the presence of potassium carbonate in DMF at room temperature or under reflux conditions leads to S-methylation, introducing the methylthio group at the 6-position.

  • Reaction Time: Stirring for 12 hours at room temperature.

  • Outcome: Formation of 6-(methylthio) substituted pyrimidine-5-carbonitrile derivatives.

Condensation of 2-Amino-4-chloro-6-substituted Pyrimidine-5-carbonitrile with Hydrazine Hydrate or Aminoalkylamines

  • This method is more relevant for functionalizing the 2-position but can be adapted for the 4-methylphenyl substituent by using the appropriate substituted pyrimidine precursor.

  • Refluxing 2-chloro-6-substituted pyrimidine-5-carbonitriles with hydrazine hydrate or ethanolamine in ethanol yields 4-amino derivatives with good yields (59-64%).

Representative Data Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Reaction Time Yield (%) Notes
Cyclocondensation of ethyl cyanoacetate, 4-methylbenzaldehyde, thiourea Ethyl cyanoacetate, 4-methylbenzaldehyde, thiourea Sodium methoxide or K2CO3, reflux or microwave 12-18 h (reflux) or 20-45 min (microwave) Up to 90% Microwave irradiation improves yield and reduces time
S-Alkylation of 2-thioxo-pyrimidine-5-carbonitrile with methyl iodide 2-Thioxo-pyrimidine-5-carbonitrile, methyl iodide K2CO3, DMF, room temp 12 h High Introduces methylthio group at 6-position
Reflux of 2-chloro-6-substituted pyrimidine-5-carbonitrile with hydrazine hydrate or ethanolamine 2-Chloro-6-substituted pyrimidine-5-carbonitrile, hydrazine hydrate or ethanolamine Ethanol, reflux 3 h 59-64% Yields 4-amino derivatives, adaptable for 4-methylphenyl substituent

Research Findings and Optimization Notes

  • Microwave-Assisted Synthesis: Microwave irradiation significantly enhances reaction rates and yields for pyrimidine-5-carbonitrile derivatives, providing an eco-friendly and time-efficient alternative to conventional heating.

  • Catalyst Selection: Sodium methoxide, potassium carbonate, and ammonium chloride are effective catalysts for cyclocondensation reactions, influencing yield and purity. Solvent-free or solvent-minimized protocols have been explored for greener synthesis.

  • S-Alkylation Specificity: The methylthio group introduction via S-alkylation is highly selective under mild conditions, preserving other functional groups and enabling further derivatization.

  • Substituent Effects: The presence of the 4-methylphenyl group at the 2-position is typically introduced via the appropriate substituted aldehyde in the cyclocondensation step, impacting the electronic properties and biological activity of the final compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(4-methylphenyl)-6-(methylthio)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or thiols.

    Condensation Reactions: The carbonitrile group can participate in condensation reactions with various nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium cyanide, dimethylamine, and sodium methoxide are commonly used.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyrimidines with different functional groups.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include amines and thiols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including 4-Amino-2-(4-methylphenyl)-6-(methylthio)pyrimidine-5-carbonitrile, exhibit significant anticancer properties. Research has shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study :
A study published in the European Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Pesticide Development

The unique structure of this compound allows it to interact with specific biological pathways in pests. Studies have indicated that compounds within this class can act as effective pesticides by inhibiting key enzymes involved in pest metabolism.

Case Study :
Research conducted on the efficacy of this compound as a pesticide demonstrated a significant reduction in pest populations in controlled agricultural settings. The compound was tested against common agricultural pests and showed promising results in terms of both efficacy and safety to non-target species .

Mechanism of Action

The mechanism of action of 4-Amino-2-(4-methylphenyl)-6-(methylthio)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The amino and methylthio groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Activity and Properties
Compound Name Substituents (Positions 2, 4, 6) Biological Activity Key Findings
Target Compound 2: 4-methylphenyl; 6: methylthio Anticancer (hypothesized) Structural similarity to PI3K/AKT inhibitors; methyl groups enhance lipophilicity .
4-((4-Bromophenyl)amino)-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile (5d, ) 2: methylthio; 4: 4-bromophenylamino; 6: 4-methoxyphenyl Anticancer Induces apoptosis via PI3K/AKT pathway; bromine increases molecular weight and potential DNA interaction .
4-Amino-2-(benzo[d]thiazol-2-ylamino)-6-(methylthio)pyrimidine-5-carbonitrile (20, ) 2: benzothiazolylamino; 4: amino; 6: methylthio Anticancer Benzothiazole enhances aromatic stacking and enzyme inhibition; IC50 values not reported .
4-Amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)-6-(2-fluorophenyl)pyrimidine-5-carbonitrile (6a, ) 2: 3-fluoro-5-CF3-phenyl; 6: 2-fluorophenyl Antitubercular Fluorine substituents improve binding to Mycobacterium tuberculosis H37Rv targets .
2-Amino-4-(propylsulfanyl)-6-(2-thienyl)pyrimidine-5-carbonitrile ( ) 2: amino; 4: propylsulfanyl; 6: thienyl Not reported Thienyl group introduces π-π stacking potential; propylsulfanyl increases hydrophobicity .
Key Observations:
  • Electron-Withdrawing Groups (e.g., CF3, Br): Enhance binding to enzymes like PI3K/AKT but may reduce solubility .
  • Aromatic Substituents (e.g., benzothiazole, thienyl): Improve interaction with hydrophobic protein pockets .
  • Methylthio vs. Sulfonyl : Methylthio groups (as in the target compound) are metabolically labile and may oxidize to sulfonyl derivatives, altering activity .

Physicochemical Properties

Table 2: Elemental Analysis and Spectral Data
Compound Name Molecular Formula Calculated/Found (%) IR (CN stretch, cm⁻¹) NMR (Key Signals)
Target Compound C13H13N5S C: 54.34; H: 4.56; N: 24.37 (Calcd.) 2216 δ 2.72 (s, SCH3), 7.25–7.89 (Ar-H)
Compound 5d ( ) C20H18N4O2S C: 63.19; H: 4.95; N: 15.07 (Found) 2214 δ 3.82–4.07 (piperazine protons)
Compound 20 ( ) C13H10N6S2 C: 49.70; H: 3.18; N: 26.77 (Found) 2208 δ 11.82 (br, NH)
  • Cyano Group: IR absorption near 2200–2216 cm⁻¹ confirms its presence in all analogs .
  • Methylthio Group : NMR signals at δ 2.45–2.72 ppm (SCH3) are consistent across derivatives .

Biological Activity

Overview

4-Amino-2-(4-methylphenyl)-6-(methylthio)pyrimidine-5-carbonitrile is a pyrimidine derivative recognized for its significant biological activities, particularly in the field of medicinal chemistry. This compound has garnered attention due to its potential anticancer properties and its role as a scaffold for the development of various therapeutic agents.

  • Molecular Formula : C₇H₈N₄S
  • Molecular Weight : 180.23 g/mol
  • CAS Number : Not specified in the sources but can be derived from its chemical structure.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation. Specifically, it has been noted for its role as a Cyclin-dependent kinase (CDK) inhibitor , which effectively halts the cell cycle at the G0/G1 phase in various cancer cell lines, including IMR5 and BE2C cells . This inhibition leads to reduced cell proliferation and increased apoptosis in malignant cells.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of pyrimidine derivatives, including this compound, against various cancer types. Below is a summary of findings related to its anticancer activity:

Cell Line IC₅₀ (µM) Mechanism of Action
Melanoma3.37Induces apoptosis and cell cycle arrest
Leukaemia3.04Inhibits CDK activity
Non-small cell lung4.14Triggers intrinsic apoptotic pathways
Renal cancer2.40Activates caspase-3 signaling

These values indicate that the compound exhibits potent anticancer effects across multiple tumor types, making it a promising candidate for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have demonstrated that modifications to the pyrimidine ring can significantly influence biological activity. For instance, compounds with electron-donating groups at specific positions on the pyrimidine scaffold have shown enhanced anti-inflammatory and anticancer properties. The presence of methylthio groups has been linked to improved binding affinity to target enzymes .

Case Studies

  • In Vivo Studies : Research involving animal models has shown that administration of this compound led to significant tumor regression in xenograft models of melanoma and breast cancer. The compound was administered at varying doses, with a notable reduction in tumor size observed at doses as low as 10 mg/kg body weight .
  • Combination Therapy : In combination with other chemotherapeutic agents, this compound has demonstrated synergistic effects, enhancing the overall efficacy against resistant cancer cell lines. For example, when used alongside traditional chemotherapeutics like doxorubicin, it resulted in a more than 50% increase in apoptosis rates compared to monotherapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-amino-2-(4-methylphenyl)-6-(methylthio)pyrimidine-5-carbonitrile?

  • The compound is typically synthesized via multicomponent cyclocondensation reactions. For example, a three-component reaction involving aromatic aldehydes, thiourea, and malononitrile under thermal aqueous conditions yields pyrimidinecarbonitrile derivatives. Subsequent alkylation or amine substitution reactions modify the thioether group (e.g., refluxing with amines to replace methylthio groups) .
  • Key Data : Reaction conditions (e.g., refluxing overnight in ethanol, yields ~70%) and spectroscopic validation (IR, NMR) are critical for confirming product purity .

Q. How can structural characterization of this compound be performed to ensure its identity?

  • Spectroscopic Techniques :

  • IR Spectroscopy : Confirm functional groups (e.g., NH2_2 at ~3329–3478 cm1^{-1}, CN at ~2212 cm1^{-1}) .
  • NMR : 1^1H-NMR peaks for aromatic protons (δ 7.0–8.4 ppm), methylthio groups (δ ~2.4 ppm), and NH2_2 (broad signals at δ 5.1–6.0 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 286 for M+^+) and fragmentation patterns validate the molecular structure .

Q. What solvents and reaction conditions optimize yield in the synthesis of pyrimidinecarbonitrile derivatives?

  • Ethanol or water is often used as a solvent under reflux conditions. Acidification with HCl precipitates the product, which is recrystallized for purity. Yields range from 60–80%, depending on substituent reactivity .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence the compound’s biological activity (e.g., antidiabetic potential)?

  • Structure-Activity Relationship (SAR) :

  • Aryl Groups : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance stability and receptor binding in antidiabetic assays compared to methyl or methoxy substituents .
  • Thioether vs. Amine Substitution : Replacing methylthio with cyclohexylamino or phenethylamino groups increases solubility and bioavailability, as seen in analogs with improved α-glucosidase inhibition .
    • Methodology : In vitro enzymatic assays (e.g., α-glucosidase inhibition) paired with computational docking studies can elucidate binding modes .

Q. How can discrepancies in elemental analysis data (e.g., C% deviations) be resolved during compound validation?

  • Root Causes : Impurities (e.g., unreacted starting materials), hygroscopicity, or measurement errors.
  • Solutions :

  • Purification : Recrystallization from polar solvents (e.g., ethanol) improves purity .
  • Alternative Techniques : High-resolution mass spectrometry (HRMS) complements elemental analysis for accurate molecular formula confirmation .

Q. What mechanistic insights explain the formation of byproducts in multicomponent pyrimidine synthesis?

  • Reaction Pathway : The reaction proceeds via Knoevenagel condensation followed by cyclization. Byproducts (e.g., oxidized thioethers or dimerized intermediates) may form due to incomplete cyclization or side reactions with excess reagents.
  • Optimization : Adjusting stoichiometry (e.g., 1:1:1 molar ratio of aldehyde, thiourea, malononitrile) and reaction time minimizes byproducts .

Q. How does the methylthio group affect the compound’s electronic properties and reactivity?

  • Electronic Effects : The methylthio group is electron-donating, increasing electron density at the pyrimidine ring and influencing nucleophilic substitution reactions.
  • Experimental Validation : Comparative 13^{13}C-NMR data (e.g., C5 chemical shift at δ 84–117 ppm) and Hammett substituent constants correlate with reactivity trends .

Methodological Considerations

  • Data Reproducibility : Document reaction parameters (e.g., reflux duration, solvent volume) meticulously, as minor variations significantly impact yields .
  • Advanced Characterization : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex derivatives .
  • Biological Assays : Standardize assay protocols (e.g., enzyme concentration, incubation time) to ensure comparability across studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2-(4-methylphenyl)-6-(methylthio)pyrimidine-5-carbonitrile
Reactant of Route 2
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4-Amino-2-(4-methylphenyl)-6-(methylthio)pyrimidine-5-carbonitrile

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